REACTION_CXSMILES
|
[Se](=O)=O.[Cl:4][C:5]1[C:6]([CH2:15][O:16][CH3:17])=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2.[O:18]1CCOC[CH2:19]1>>[Cl:4][C:5]1[C:6]([CH2:15][O:16][CH3:17])=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[C:12]([CH:19]=[O:18])[CH:11]=[CH:10]2
|
Name
|
|
Quantity
|
0.0604 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
8c
|
Quantity
|
0.1232 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=C2C=CC=NC12)COC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the resulting orange solution was stirred in a sealed flask for 2 h at 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The black precipitate was removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
the filtrand was evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (2:8 EtOAc/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC=C2C=CC(=NC12)C=O)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.288 mmol | |
AMOUNT: MASS | 0.0724 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |